molecular formula C9H9F3N2O2 B3337698 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione CAS No. 758709-44-3

1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B3337698
CAS No.: 758709-44-3
M. Wt: 234.17 g/mol
InChI Key: YOUQVUDXGZRPNP-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a trifluorobutane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Trifluorobutane-1,3-dione Moiety: The final step involves the reaction of the dimethyl-substituted pyrazole with a trifluorobutane-1,3-dione derivative under conditions that facilitate the formation of the desired product, such as using a strong base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as DMF.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. For example, it could inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death.

    Chemical Reactivity: The presence of electron-withdrawing trifluoromethyl groups can enhance the compound’s reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but lacks the trifluorobutane-1,3-dione moiety.

    4,4,4-Trifluoro-1-(1H-pyrazol-4-yl)butane-1,3-dione: Similar but without the dimethyl substitutions on the pyrazole ring.

Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to the combination of its pyrazole ring with dimethyl substitutions and the trifluorobutane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-5-6(4-14(2)13-5)7(15)3-8(16)9(10,11)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUQVUDXGZRPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CC(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170043
Record name 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluoro-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758709-44-3
Record name 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluoro-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758709-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluoro-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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